molecular formula C10H10O5 B2656984 2-(Carboxymethyl)-4-methoxybenzoic acid CAS No. 68294-03-1

2-(Carboxymethyl)-4-methoxybenzoic acid

Cat. No.: B2656984
CAS No.: 68294-03-1
M. Wt: 210.185
InChI Key: BOLRXRKAHDAYHL-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry and are investigated for a vast array of purposes. nih.govijcrt.org These compounds are noted for their extensive applications as preservatives, flavoring agents, and crucial intermediates in the synthesis of more complex molecules. nih.govnih.gov In the pharmaceutical industry, the benzoic acid scaffold is a key building block for numerous bioactive molecules, contributing to the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties. ijcrt.orgpreprints.orgsci-hub.se The versatility of the benzoic acid core allows for functionalization, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. The study of novel derivatives, therefore, remains a vibrant area of research, driven by the continuous search for new chemical entities with enhanced or novel functionalities. preprints.org

Overview of Analogous Carboxymethylated and Methoxybenzoic Acid Structures in Scientific Literature

To appreciate the potential academic interest in 2-(Carboxymethyl)-4-methoxybenzoic acid, it is useful to examine its structural relatives. The molecule can be deconstructed into two key components: a methoxybenzoic acid core and a carboxymethyl substituent.

Methoxybenzoic Acid Isomers: The isomers of methoxybenzoic acid, such as 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid), are well-documented. hmdb.cahmdb.canih.gov These compounds are recognized for their roles as flavorings and as intermediates in organic synthesis. nih.gov Furthermore, substituted methoxybenzoic acids, like 2-hydroxy-4-methoxybenzoic acid, have been isolated from natural sources and investigated for a range of biological activities, including antidiabetic, antioxidant, and hepatoprotective effects. medchemexpress.comnih.govnih.gov The presence of the methoxy (B1213986) group can influence the electronic properties of the benzene (B151609) ring and the acidity of the carboxyl group, which in turn affects the molecule's reactivity and biological interactions.

Carboxymethylated Aromatic Acids: The carboxymethyl group (-CH₂COOH) imparts a second acidic functional group to the molecule. This feature is significant as it can influence solubility and provides an additional site for chemical modification, such as esterification or amidation. A structurally related compound, 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid, serves as a key intermediate in the synthesis of Olopatadine, a histamine (B1213489) blocker. pharmacompass.com The study of homophthalic acid, or 2-(carboxymethyl)benzoic acid, provides further insight into the chemical behavior of this structural class. researchgate.net The dual carboxylic acid functionality makes these compounds valuable as building blocks in polymer chemistry and in the design of metal-organic frameworks.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, its unique substitution pattern, which is not extensively explored in the current literature, presents an opportunity to study the interplay between the electron-donating methoxy group and the two acidic carboxyl groups. This arrangement is expected to influence the molecule's conformation, reactivity, and potential for intermolecular interactions like hydrogen bonding.

Secondly, given that analogous benzoic acid derivatives are precursors to a wide range of pharmaceuticals and functional materials, this compound represents a novel building block for synthetic chemistry. nih.govpreprints.org Its bifunctional nature, with two distinct carboxylic acid groups, allows for selective chemical modifications, potentially leading to the synthesis of novel polymers, ligands for coordination chemistry, or complex organic molecules with tailored properties.

Finally, the established biological activities of various methoxybenzoic acid derivatives suggest that this compound could be a candidate for biological screening. medchemexpress.comnih.govphcog.com Investigating its potential bioactivity could uncover new therapeutic applications, contributing to the broader field of medicinal chemistry. Detailed characterization and study of this compound would fill a gap in the scientific literature and could pave the way for new discoveries in both chemistry and pharmacology.

Chemical Compound Data

Below are tables detailing the identifiers for this compound and other compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRXRKAHDAYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformations

Established Synthetic Routes to 2-(Carboxymethyl)-4-methoxybenzoic Acid

The synthesis of this compound, also known as 4-methoxyhomophthalic acid, can be approached through various multi-step pathways. A common and logical strategy involves the preparation of a diester intermediate, which is then hydrolyzed to yield the target dicarboxylic acid.

Multi-step Reaction Pathways

A prevalent synthetic route commences with a suitable precursor which is then elaborated to introduce the necessary functional groups. While specific literature detailing a multi-step synthesis for the 4-methoxy isomer is not abundant, a general and highly plausible pathway can be extrapolated from the synthesis of analogous homophthalic acids.

One such pathway would likely begin with a commercially available 4-methoxy-substituted benzene (B151609) derivative. A key intermediate in this process is the corresponding diester, methyl 2-((methoxycarbonyl)methyl)-4-methoxybenzoate. The final step in this sequence is the hydrolysis of this diester. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to precipitate the dicarboxylic acid.

For the synthesis of the related 2-(carboxymethyl)-5-methoxybenzoic acid, the corresponding diester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate, is hydrolyzed by heating at 60°C for 5 hours in a mixture of methanol (B129727) and a sodium hydroxide solution. After removal of the methanol, the aqueous layer is acidified to a pH of 2, leading to the precipitation of the final product with a high yield of 90.3%. A similar procedure would be expected to be effective for the 4-methoxy isomer.

Another potential, albeit more complex, synthetic approach for homophthalic acid derivatives involves the oxidation of indanone precursors. For instance, 3,5-diloweralkoxy homophthalic acids can be prepared from 5,7-diloweralkoxy-l-indanones. This suggests that this compound could potentially be synthesized via the oxidation of a 6-methoxy-1,2-indandione intermediate.

Novel Synthetic Strategies and Improvements in Yield

Research into novel synthetic strategies for benzoic acid derivatives is ongoing, often focusing on improving yield, reducing the number of steps, and utilizing more environmentally benign reagents. While specific novel methods for this compound are not widely reported, general advancements in the synthesis of homophthalic acids are relevant. For example, developments in catalytic methods and one-pot procedures for constructing the core benzene ring with the desired substitution pattern could offer more efficient routes.

Improvements in yield for the final hydrolysis step can often be achieved by careful control of reaction conditions such as temperature, reaction time, and the concentration of the base. Optimization of the acidification and precipitation process is also crucial for maximizing the recovery of the pure product.

Stereoselective Synthesis Approaches

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. As a result, there are no stereoisomers (enantiomers or diastereomers) of this compound. Consequently, stereoselective synthesis, which aims to produce a single stereoisomer, is not applicable to the preparation of this compound itself.

Derivatization of this compound

The two carboxylic acid functional groups in this compound provide reactive sites for a variety of chemical transformations. Esterification and amidation are two of the most common derivatization reactions, leading to the formation of a diverse range of ester and amide derivatives.

Esterification Reactions and Ester Derivatives

The conversion of the carboxylic acid groups to esters can be accomplished through several standard methods. The choice of method often depends on the desired ester and the sensitivity of the starting material.

Fischer Esterification: This is a classic method involving the reaction of the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction with Alkyl Halides: The dicarboxylic acid can be converted to its diester by reaction with an alkyl halide (such as methyl iodide) in the presence of a base like potassium carbonate.

Other Esterification Methods: For more sensitive substrates or to achieve esterification under milder conditions, other reagents can be employed. These include the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for the preparation of methyl esters, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which is known as the Steglich esterification.

Below is a table summarizing common esterification methods applicable to this compound.

Method Reagents Typical Conditions Ester Product
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)HeatingDimethyl or Diethyl Ester
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Heating in a suitable solventDimethyl Ester
Steglich EsterificationAlcohol, DCC, DMAPRoom temperature in an inert solventVarious Dialkyl or Diaryl Esters

Amidation Reactions and Amide Derivatives

The carboxylic acid groups of this compound can be converted to amide functionalities by reaction with amines. This transformation typically requires the activation of the carboxylic acid.

A common method involves converting the dicarboxylic acid to its corresponding diacyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then treated with an amine (a primary or secondary amine) to form the diamide.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the dicarboxylic acid with an amine. A wide variety of such reagents are available, including carbodiimides (like DCC or EDC) and phosphonium- or uronium-based reagents (such as BOP or HBTU). These methods are often preferred for their mild reaction conditions.

The table below outlines common amidation strategies.

Method Reagents Typical Conditions Amide Product
Via Acyl Chloride1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Amine (RNH₂ or R₂NH)1. Heating2. Room temperature or coolingDiamide
Peptide CouplingAmine, Coupling Agent (e.g., DCC, EDC)Room temperature in an inert solventDiamide

Cyclization Reactions and Annulation Products

The structural arrangement of this compound, featuring a carboxylic acid and a carboxymethyl group in an ortho relationship on the benzene ring, makes it a prime candidate for intramolecular cyclization reactions. These reactions typically proceed via dehydration to form a seven-membered ring anhydride (B1165640) or, more commonly, can lead to the formation of six-membered lactone structures known as isochroman-1-ones.

The cyclization is generally promoted by dehydration agents or strong acids that facilitate the intramolecular acylation of the aromatic ring or the formation of an intermediate that can be trapped. For instance, related compounds like 2-(4-carboxymethylphenoxymethyl)benzoic acid can undergo cyclization when treated with reagents such as trifluoroacetic anhydride, polyphosphoric acid, or phosphorus pentoxide. google.com The mechanism often involves the formation of a reactive acylium ion or a mixed anhydride which is then attacked by an internal nucleophile.

Another relevant transformation involves the cyclization of 4-Methoxy-2-(2-formylphenoxy)acetic acid, where dehydration leads to an unstable ketene (B1206846) intermediate. This intermediate can be trapped intramolecularly by the formyl group through a [2+2] heterocycloaddition, followed by a cycloreversion that expels carbon dioxide to yield a benzofuran (B130515) derivative. researchgate.net While the substrate is different, this illustrates the diverse cyclization pathways available to substituted phenoxyacetic acids. Photocatalyzed reactions of related benzenediazonium (B1195382) salts with alkenes have also been shown to produce isochromanones in good yields. beilstein-journals.orgnih.gov

The products of these reactions, known as annulation products, are fused ring systems that incorporate the original benzene ring. Isochromanones are a particularly significant class of annulation products derived from 2-(carboxymethyl)benzoic acid scaffolds, and they are valued as intermediates in the synthesis of biologically active compounds. organic-chemistry.org

Precursor TypeReagent/CatalystProduct TypeReference
2-(Carboxymethylphenoxymethyl)benzoic acidTrifluoroacetic anhydrideDibenzoxepinacetic acid derivative google.com
2-Cinnamoylbenzoic acidRh₂(TFA)₄ / Sc(OTf)₃Isochromanone nih.gov
2-(Alkoxycarbonyl)benzenediazonium tetrafluoroboratesRu(bpy)₃Cl₂ / LightIsochromanone beilstein-journals.orgnih.gov
4-Methoxy-2-(2-formylphenoxy)acetic acidAcetic anhydrideBenzofuran researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving Related Benzoic Acid Derivatives

Benzoic acid derivatives are versatile substrates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. A key strategy involves the decarboxylative coupling, where the carboxylic acid group is extruded as carbon dioxide, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at its former position.

This type of transformation is highly valuable for forging connections between sp²-hybridized carbon centers. For example, palladium catalysts facilitate the decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides, providing a direct route to biaryl compounds. acs.org The reaction scope has been extended to include the coupling of substituted benzoic acids with various partners. Mechanistic studies suggest that these reactions can proceed through the formation of an arylpalladium intermediate, which is generated following decarboxylation.

While direct decarboxylative coupling of this compound presents challenges due to the presence of two acidic protons, derivatization can open up pathways for such transformations. For instance, conversion of the carboxylic acid to an activated ester, such as a 2-pyridyl ester, allows for palladium-catalyzed decarbonylative coupling with terminal alkynes to furnish 1,2-disubstituted acetylenes. rsc.org This approach circumvents direct decarboxylation by involving the loss of carbon monoxide from the activated ester.

These palladium-catalyzed methods offer significant advantages over classical methods for forming aryl-aryl or aryl-alkyne bonds, often proceeding under milder conditions with high functional group tolerance.

Benzoic Acid DerivativeCoupling PartnerCatalyst SystemProduct TypeReference
Heteroaromatic carboxylic acidsAryl halidesPalladium catalystsAryl-substituted heteroaromatics acs.org
Substituted benzoic acidsSubstituted benzoic acids (homo-coupling)Pd/Cu systemSymmetrical biaryls researchgate.net
Arylcarboxylic acid 2-pyridyl estersTerminal alkynesPdCl₂(dppf)/dppp/CuI1,2-Disubstituted acetylenes rsc.org
2,6-Dimethoxybenzoic acidAcetonitrile (B52724)Palladium(II) catalystsAromatic ketones (via addition) researchgate.net

Functional Group Interconversions on the Carboxymethyl and Methoxy (B1213986) Moieties

The chemical reactivity of this compound is largely defined by its three functional groups: the aryl carboxylic acid, the acetic acid side chain (carboxymethyl), and the methoxy group. Each of these sites can be selectively modified through various functional group interconversions (FGIs). wikipedia.org

Transformations of the Carboxymethyl and Aryl Carboxyl Groups:

Esterification: Both carboxylic acid groups can be converted to esters through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. libretexts.org The relative reactivity of the two carboxyl groups can be exploited for selective modification.

Reduction: The carboxylic acid moieties can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both groups, whereas more selective reagents like borane (B79455) (BH₃) can sometimes differentiate between them, often favoring the reduction of the aryl carboxylic acid. imperial.ac.ukfiveable.me

Amidation: Conversion to amides is possible by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org

Benzylic Oxidation: The methylene (B1212753) group of the carboxymethyl moiety is at a benzylic position, making it susceptible to oxidation under certain conditions, although this is less common in the presence of the carboxylic acid. imperial.ac.uk

Transformations of the Methoxy Moiety:

Demethylation: The methoxy group is an ether that can be cleaved to reveal a phenol. This is a common transformation achieved with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr).

These interconversions are fundamental for modifying the molecule's properties or for preparing it for subsequent synthetic steps.

Functional GroupTransformationTypical Reagent(s)Product Functional Group
Carboxylic Acid (-COOH)EsterificationAlcohol (e.g., CH₃OH), H⁺Ester (-COOR)
Carboxylic Acid (-COOH)ReductionLiAlH₄ or BH₃Primary Alcohol (-CH₂OH)
Carboxylic Acid (-COOH)Amidation1. SOCl₂ 2. Amine (R₂NH)Amide (-CONR₂)
Methoxy (-OCH₃)Ether CleavageBBr₃ or HBrPhenol (-OH)

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com The synthesis of substituted benzoic acids, including this compound, can be approached through several green methodologies that offer improvements over traditional synthetic routes.

Key green strategies applicable to the synthesis of this compound family include:

Catalytic Oxidation: Traditional oxidation of alkylbenzene precursors to benzoic acids often relies on stoichiometric and hazardous oxidants like potassium permanganate (B83412) or chromium trioxide. Green alternatives employ catalytic amounts of transition metals with environmentally friendly terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). For example, a selenium-containing catalyst in water can efficiently oxidize aldehydes to carboxylic acids using hydrogen peroxide. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or in greener solvents like water or supercritical CO₂ minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). The synthesis of substituted benzoic acids from benzyl (B1604629) alcohols has been achieved under solvent-free conditions using catalysts like TBHP/oxone and FeCl₃. researchgate.net

Use of Renewable Feedstocks: There is growing interest in producing valuable chemicals from renewable biomass. Lignin (B12514952), a complex polymer found in wood, can be broken down into various aromatic compounds, including substituted benzoic acid derivatives. Developing synthetic routes from these lignin-based platform molecules represents a sustainable approach to producing fine chemicals. rsc.org

Aqueous Reaction Media: Utilizing water as a solvent is a cornerstone of green chemistry. The Schotten-Baumann method for benzoylation reactions, for instance, can be performed effectively in an aqueous environment at room temperature, reducing the need for organic solvents. brazilianjournals.com.br

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient.

Synthetic StepTraditional MethodGreen AlternativeGreen Advantage
Oxidation of Aldehyde to Carboxylic AcidStoichiometric KMnO₄ or CrO₃Catalytic Selenium with H₂O₂ in waterCatalytic, avoids heavy metals, water as solvent mdpi.com
Oxidation of Benzyl Alcohol to Benzoic AcidPCC or other chromium reagents in organic solventTBHP/oxone and FeCl₃ under solvent-free conditionsEliminates organic solvent, uses cheaper catalyst researchgate.net
Acylation ReactionsUse of volatile organic solvents (e.g., DCM, THF)Aqueous media (e.g., Schotten-Baumann)Avoids VOCs, safer, lower cost brazilianjournals.com.br
Starting Material SourcingPetroleum-based feedstocksDerivatives from lignin valorizationUses renewable resources rsc.org

Spectroscopic and Structural Elucidation of 2 Carboxymethyl 4 Methoxybenzoic Acid and Its Analogs

Vibrational Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-(Carboxymethyl)-4-methoxybenzoic acid, several characteristic absorption bands are expected based on its functional groups.

The presence of two carboxylic acid groups will give rise to very broad O-H stretching vibrations, typically observed in the range of 3300-2500 cm⁻¹, a characteristic feature resulting from hydrogen bonding. docbrown.inforesearchgate.net The carbonyl (C=O) stretching vibrations of the carboxylic acid groups are expected to produce strong absorption bands in the region of 1725-1680 cm⁻¹. researchgate.netucl.ac.ukspectroscopyonline.com The exact position of these bands can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.

The aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. mdpi.com The C-O stretching vibrations from the ether linkage of the methoxy (B1213986) group and the carboxylic acid groups will likely be observed in the 1320-1210 cm⁻¹ range. spectroscopyonline.com Aromatic C=C stretching vibrations typically result in several bands of variable intensity in the 1625-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 3300-2500 Broad, Strong
C-H Stretch (Aromatic) 3100-3000 Medium
C-H Stretch (Aliphatic) 2950-2850 Medium
C=O Stretch (Carboxylic Acid) 1725-1680 Strong
C=C Stretch (Aromatic) 1625-1450 Medium to Weak
C-O Stretch (Ether & Acid) 1320-1210 Strong
O-H Bend (Carboxylic Acid) 1440-1395 Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The C=O stretching vibrations will also be Raman active. The C-C stretching of the benzene ring and the C-H bending vibrations will contribute to the fingerprint region of the Raman spectrum, providing a unique spectral signature for the molecule. Analysis of hydroxybenzoic acid isomers has shown that Raman spectroscopy can effectively distinguish between subtle structural differences. scielo.br

Table 2: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
C=O Stretch 1725-1680 Medium
C=C Stretch (Aromatic) 1625-1450 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic ring, the methoxy group, the carboxymethyl group, and the carboxylic acid protons. The acidic protons of the two carboxyl groups are expected to appear as broad singlets at a downfield chemical shift, typically in the range of 10-13 ppm, although their observation can be affected by the solvent and concentration. docbrown.info

The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as a complex set of multiplets. The methoxy group (-OCH₃) will give rise to a sharp singlet, typically around 3.8-4.0 ppm. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the carboxymethyl group will also appear as a singlet, with its chemical shift influenced by the adjacent carboxylic acid and aromatic ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid Protons 10.0 - 13.0 Broad Singlet 2H
Aromatic Protons 6.8 - 8.0 Multiplets 3H
Methoxy Protons (-OCH₃) 3.8 - 4.0 Singlet 3H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, signals are expected for the two carboxylic acid carbons, the six aromatic carbons, the methoxy carbon, and the methylene carbon.

The carbonyl carbons of the carboxylic acids are highly deshielded and will appear in the 165-180 ppm region. acs.orglibretexts.org The aromatic carbons will resonate in the 110-160 ppm range, with their specific chemical shifts determined by the electronic effects of the substituents. The carbon of the methoxy group is expected around 55-60 ppm. chemicalbook.com The methylene carbon of the carboxymethyl group will likely appear in the 35-45 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O) 165 - 180
Aromatic Carbon (C-O) 155 - 165
Aromatic Carbons 110 - 140
Methoxy Carbon (-OCH₃) 55 - 60

2D NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be primarily used to determine the coupling relationships between the protons on the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com This would allow for the unambiguous assignment of the signals for the methoxy and methylene groups, as well as correlating each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular structure. For instance, it could show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methylene protons to the adjacent aromatic carbon and the carbonyl carbon of the carboxymethyl group. These correlations would confirm the substitution pattern on the benzene ring and the connectivity of the functional groups.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Table 5: List of Compounds Mentioned

Compound Name
This compound
Benzoic acid
p-Methoxybenzoic acid

Mass Spectrometry (MS) Characterization

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. Through ionization and analysis of fragment patterns, valuable insights into its molecular composition are obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₀O₅, the theoretical exact mass can be calculated with high precision. chemicalbook.comnih.gov This technique allows for the unambiguous confirmation of the molecular formula by distinguishing it from other compounds that may have the same nominal mass.

Property Value
Molecular FormulaC₁₀H₁₀O₅
Molecular Weight210.18 g/mol
Theoretical Exact Mass210.05282 Da

This interactive table provides the fundamental mass properties of the compound.

Fragmentation Pattern Analysis

Key fragmentation pathways are expected to include:

Loss of a hydroxyl group (-OH): Resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (-COOH): Leading to an [M-45]⁺ ion.

Decarboxylation (-CO₂): Producing an [M-44]⁺ ion.

Cleavage of the carboxymethyl side chain.

Loss of a methoxy group (-OCH₃) or a methyl radical (-CH₃).

The fragmentation of benzoic acid itself characteristically shows major ions at m/z 122 (molecular ion), 105 (loss of OH), and 77 (loss of COOH). docbrown.info For methoxybenzoic acids, additional fragmentation involving the methoxy group is observed. researchgate.net

Proposed Fragment Ion m/z (Mass/Charge Ratio) Likely Neutral Loss
[C₁₀H₁₀O₅]⁺210-
[C₁₀H₉O₄]⁺193OH
[C₉H₉O₄]⁺181CHO
[C₉H₁₀O₃]⁺166CO₂
[C₉H₇O₃]⁺163H₂O + CHO
[C₈H₇O₃]⁺149COOH + H₂

This interactive table outlines the predicted mass-to-charge ratios and corresponding neutral losses for the primary fragments of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Crystal Structure Analysis of Monomers and Dimers

While the specific crystal structure for this compound is not detailed in the provided search results, the structures of its analogs, such as anisic acid (p-methoxybenzoic acid) and other substituted benzoic acids, are well-documented. rsc.orgresearchgate.net Carboxylic acids in the solid state predominantly form centrosymmetric dimers. researchgate.netnih.gov

In such a dimer, two molecules of the acid are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This arrangement creates a stable, eight-membered ring motif. The individual molecule, or monomer, of this compound would feature a planar benzoic acid core, with the carboxymethyl and methoxy groups as substituents. The dihedral angle between the plane of the benzene ring and the carboxyl group is typically small, though some twisting can occur due to steric hindrance from adjacent substituents. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The crystal packing of this compound and its analogs is stabilized by a network of intermolecular interactions. growkudos.com The most significant of these are the O-H···O hydrogen bonds that lead to the formation of the dimers previously described. rsc.orgresearchgate.net

C-H···O interactions: Where hydrogen atoms from the methyl or aromatic groups interact with oxygen atoms of neighboring carboxyl or methoxy groups.

π-π stacking: Interactions between the aromatic rings of adjacent molecules, which can be arranged in a parallel or offset fashion.

van der Waals forces: General attractive forces between molecules.

In the crystal structure of related compounds, these hydrogen bonds and weaker interactions create complex one-, two-, or three-dimensional networks, influencing properties like melting point and solubility. researchgate.netnih.gov For instance, the crystal structure of anisic acid reveals that the hydrogen-bonded dimers are closely intermeshed with the methyl groups of neighboring molecules. rsc.org

Interaction Type Description Typical Atom···Atom Distance (Å)
O-H···O Hydrogen BondBetween carboxyl groups of two molecules2.6 - 2.7
C-H···O InteractionBetween aromatic/methyl C-H and carbonyl/methoxy oxygen3.0 - 3.5
π-π StackingBetween aromatic rings3.3 - 3.8

This interactive table summarizes the key intermolecular interactions expected in the crystalline form of this compound.

Following a comprehensive search for scientific literature detailing the computational and theoretical investigations of this compound, it has been determined that specific research studies covering the requested analyses are not available in the public domain.

Extensive queries were performed to locate data on Density Functional Theory (DFT) for geometry optimization, vibrational frequency calculations, electronic properties analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity), Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations specifically for the compound this compound.

The search did not yield any dedicated studies or datasets that would allow for a thorough and scientifically accurate generation of the content as outlined in the user's request. While the methodologies mentioned are standard in computational chemistry, their application to this particular molecule has not been documented in the accessible scientific literature. Therefore, the creation of an article with detailed research findings and data tables as specified is not possible at this time.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Conformational Analysis and Stability

Computational conformational analysis is employed to determine the most stable three-dimensional arrangements of a molecule. For derivatives of benzoic acid, the spatial orientation of the substituent groups relative to the benzene (B151609) ring is crucial for understanding its interactions and properties. The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.

ParameterDescriptionSignificance in Stability
Dihedral Angle The angle between the plane of the benzoic acid ring and the carboxymethyl group.Determines the degree of planarity and potential for electronic conjugation.
Torsion Angles Rotation around single bonds, such as the C-C bond of the carboxymethyl group.Influences steric interactions and the overall 3D shape of the molecule.
Intramolecular H-Bonding Potential hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy (B1213986) or carboxymethyl group.Can lock the molecule into a specific, more stable conformation.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods, such as Density Functional Theory (DFT), are used to model these interactions and predict how a molecule's behavior will change in different solvent environments. sharif.edu These studies typically analyze parameters like molecular geometry, electronic structure, and spectroscopic properties.

PropertyEffect of Increasing Solvent PolarityRationale
Dipole Moment Generally increases.Stabilization of charge separation in the molecule by the polar solvent.
Geometrical Parameters Minor changes in bond lengths and angles.Solvation can slightly alter the electronic distribution and thus the molecular structure.
UV-Vis Absorption Shift in absorption maxima (λmax).Solvents can stabilize the ground or excited state differently, affecting the energy of electronic transitions.

In Silico Studies of Biological Interactions (excluding clinical human data)

Molecular Docking for Enzyme and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target like an enzyme or receptor. nih.gov This method is instrumental in virtual screening and understanding potential biological activity. Studies on various benzoic acid derivatives have demonstrated their potential to interact with the active sites of enzymes. For example, several derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking. nih.gov

These in silico simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. researchgate.net The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding pocket. researchgate.net While specific docking studies for 2-(Carboxymethyl)-4-methoxybenzoic acid are not prominently featured, the methodology has been widely applied to similar structures to identify potential biological targets and elucidate binding modes. nih.govresearchgate.net

Target Protein (Example)Ligand (Example)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Reference
SARS-CoV-2 Main Protease2,5-dihydroxybenzoic acid-6.5Cys145, His41, Met165 nih.gov
Carbonic Anhydrase (3FFP)PTMTBA-8.2His94, His96, Thr199 researchgate.net

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models are frequently used to build Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular descriptors with activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds.

For series of related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides and 2-phenoxybenzamides, SAR exploration has been used to identify key structural features required for biological function. nih.govmdpi.com Computational analyses can reveal that modifications to certain parts of the molecule, such as the amide functionality or specific ring substituents, lead to significant changes in activity. nih.govmdpi.com For instance, replacing a substituent or altering its position can dramatically increase or decrease a compound's potency and selectivity. mdpi.com These insights are crucial for guiding the design of more effective molecules in medicinal chemistry.

Structural Modification (Example)Effect on ActivityComputational Rationale (Hypothetical)Reference
Addition of a hydroxyl groupIncreased PotencyForms an additional hydrogen bond with the target receptor. nih.gov
Replacement of fluorophenoxy with phenoxyDecreased PotencyLoss of favorable electronic interactions in the binding pocket. mdpi.com
Shift of substituent from meta to para positionIncreased PotencyOptimal fit and interaction with a hydrophobic pocket in the target. mdpi.com

Prediction of Binding Affinities with Non-Human Biological Targets

Beyond simple docking scores, more rigorous computational methods are used to predict the binding affinity of a ligand to a biological target. chemrxiv.org Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate the free energy of binding. nih.gov These endpoint free energy methods provide a more accurate estimation of binding affinity compared to standard docking scores. nih.gov

These computational predictions are vital in the early stages of drug discovery for prioritizing compounds for further experimental testing. chemrxiv.org Machine learning and deep learning models are also increasingly being used, trained on large datasets of protein-ligand complexes and their experimentally determined binding affinities, to create predictive tools. nih.gov Such models can screen vast virtual libraries of compounds against non-human targets to identify potential new inhibitors or modulators. chemrxiv.orgnih.gov The correlation between predicted and experimental binding affinities is a key metric for validating the accuracy of these computational models. nih.gov

Biological and Biochemical Activity in Non Human Systems and Mechanistic Pathways

Enzymatic Interactions and Inhibition Studies (In Vitro)

The following subsections explore the effects of 2-(carboxymethyl)-4-methoxybenzoic acid and structurally similar molecules on various enzyme systems.

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline-based esters and plays a role in cholinergic function. While specific studies on the BChE inhibitory activity of this compound are not available in the current literature, research on other benzoic acid derivatives has demonstrated varied levels of inhibition.

A study on aminobenzoic acid derivatives found that some compounds exhibit significant inhibitory potential against BChE. For instance, one derivative showed the highest inhibitory potential with an IC50 value of 2.67 ± 0.05 µM researchgate.net. Another study investigating benzohydrazide derivatives of benzoic acid reported dual inhibition of both acetylcholinesterase (AChE) and BChE, with IC50 values for BChE starting from 22 µM mdpi.com. Specifically, compounds like 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide and 2-(4-phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide were identified as potent BChE inhibitors, showing better in vitro properties than the reference drug rivastigmine mdpi.com.

Molecular docking studies suggest that these inhibitor compounds may act non-covalently, occupying the active cavity of the BChE enzyme mdpi.com. The inhibitory potential of these derivatives highlights a possible avenue for designing new BChE inhibitors researchgate.netresearchgate.net.

Table 1: Butyrylcholinesterase (BChE) Inhibition by Select Benzoic Acid Derivatives

Compound Class Specific Derivative Target Enzyme IC50 Value Reference
Aminobenzoic Acid Derivative Compound 2c BChE 2.67 ± 0.05 µM researchgate.net
Benzohydrazide Derivative General BChE Starting from 22 µM mdpi.com
Benzohydrazide Derivative 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide BChE More potent than rivastigmine mdpi.com

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. While no specific research on the tyrosinase inhibitory activity of this compound has been identified, various other benzoic acid derivatives have been synthesized and evaluated for their potential to inhibit this enzyme.

Studies have shown that benzoic acid derivatives can act as potent tyrosinase inhibitors, with some compounds exhibiting significantly lower IC50 values than standard inhibitors like kojic acid and L-mimosine tandfonline.comresearchgate.net. For example, one synthesized amide derivative of benzoic acid was found to be the most potent, with an IC50 value of 1.09 μM, compared to kojic acid's IC50 of 16.67 μM tandfonline.comresearchgate.net.

The mechanism of inhibition can vary depending on the specific derivative. Kinetic analysis has revealed that some derivatives, such as nicotinic acid and picolinic acid, act as competitive inhibitors for both the monophenolase and diphenolase activities of tyrosinase nih.gov. In contrast, other derivatives like 2-aminobenzoic acid and 4-aminobenzoic acid exhibit non-competitive inhibition nih.gov. The inhibitory mechanism is often attributed to the chelation of the copper ions in the enzyme's active site by the carboxyl group of the benzoate nih.gov. Molecular docking studies have been used to further investigate the interactions between benzoic acid derivatives and the active site of tyrosinase researchgate.net.

Table 2: Tyrosinase Inhibition by Select Benzoic Acid Derivatives

Compound Derivative Inhibition Type IC50 Value Ki Value (Diphenolase) Reference
Amide Derivative (Compound 7) Not Specified 1.09 µM Not Specified tandfonline.comresearchgate.net
2-Aminobenzoic Acid Non-competitive Not Specified 4.72 µM nih.gov
4-Aminobenzoic Acid Non-competitive Not Specified 20 µM nih.gov
Nicotinic Acid Competitive Not Specified 2.4 mM nih.gov
Picolinic Acid Competitive Not Specified 2.93 mM nih.gov

While direct studies on this compound are unavailable, extensive research has been conducted on the structurally related compound, 4-methoxybenzoic acid, and its interaction with the cytochrome P450 enzyme CYP199A4 from the bacterium Rhodopseudomonas palustris. This enzyme efficiently demethylates 4-methoxybenzoic acid.

Crystal structures of CYP199A4 bound to 4-methoxybenzoic acid reveal that the substrate is held in the active site through a combination of hydrophobic and hydrogen bond interactions. The methoxy (B1213986) group is positioned directly over the heme iron, which explains the enzyme's high activity and selectivity for oxidative demethylation. The binding of the substrate induces a conformational change in the enzyme, switching it from an "open" to a "closed" state, which shields the active site from the solvent.

The carboxylate moiety of 4-methoxybenzoic acid is crucial for substrate recognition and optimal binding. It forms key interactions with polar and basic amino acid residues, specifically Arginine (Arg92) and Serine (Ser95). The benzene (B151609) ring participates in hydrophobic interactions with Phenylalanine (Phe185) residues. Mutagenesis studies have confirmed the importance of these residues (Arg92, Ser95, and Arg243) in the binding of para-substituted benzoates. Modification of the carboxylate group to an amide, aldehyde, ester, or other functional groups leads to a dramatic reduction in binding affinity, often by several orders of magnitude, and consequently, lower turnover activity.

Research into the broader enzymatic interactions of this compound is limited. However, studies on related benzoic acid derivatives suggest potential interactions with other enzyme systems. For example, some benzoic acid derivatives have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes nih.gov. Novel tetrahydroisoquinolynyl-benzoic acid derivatives were found to be effective multifunctional inhibitors against human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase, suggesting a potential for multitarget drug design nih.gov.

Receptor Binding Studies (In Vitro, non-human)

Direct in vitro receptor binding studies for this compound in non-human systems have not been reported. However, research on other synthetic benzoic acid derivatives has demonstrated binding and agonist activity at specific non-human receptors.

For instance, a series of benzoic acid derivatives containing a biphenyl ether or biphenyl template were designed and found to be potent and selective agonists for the human beta-3 adrenergic receptor, with studies conducted in cell lines (e.g., CHO cells) and animal models (rats, dogs, monkeys) nih.gov. One biphenyl analogue exhibited a high potency (EC50 = 0.38 nM) for the beta-3 receptor with high selectivity over beta-1 and beta-2 receptors nih.gov. Other research has focused on benzoic acid derivatives as selective agonists for the Retinoid-X-Receptor (RXR), a type of nuclear receptor mdpi.compreprints.org.

These studies indicate that the benzoic acid scaffold can be modified to achieve specific binding and activity at various receptors, though this has not been specifically demonstrated for this compound.

Antimicrobial and Antifungal Properties of Derivatives (In Vitro)

While the antimicrobial properties of this compound itself are not well-documented, numerous studies have demonstrated the antimicrobial and antifungal activities of its structural derivatives, particularly thioureides of 2-(phenoxymethyl)benzoic acids.

These derivatives have shown specific and potent activity against a range of microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the benzene ring.

For example, new thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid exhibited antimicrobial activity with Minimal Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans nih.gov. Similarly, other studies have shown that benzoic acid and its derivatives possess broad antimicrobial properties and are effective against multi-drug resistant organisms mdpi.comresearchgate.net.

In terms of antifungal activity, benzoic acid derivatives have been shown to be effective against various fungal pathogens. A study on N-benzoylamino methyl esters and acids derived from amino acids showed antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus researchgate.net. The proposed mechanism for this antifungal action involves the inhibition of the fungal-specific enzyme CYP53 researchgate.net.

Table 3: In Vitro Antimicrobial Activity of 2-(Phenoxymethyl)benzoic Acid Derivatives

Derivative Class Microbial Strain Minimal Inhibitory Concentration (MIC) Reference
Thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid Various Bacterial and Fungal Strains 3.9 µg/mL to 250 µg/mL nih.gov
Phenolic Acids (General) Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus Varied mdpi.com

Role in Plant Metabolism and Biosynthetic Pathways

The role of this compound in plant metabolism is not well-defined in existing literature. However, its structural similarity to endogenous plant compounds, specifically benzoic acids, suggests potential involvement in or interaction with established biosynthetic and signaling pathways.

Benzoic acid (BA) and its derivatives are fundamental components in a vast array of plant natural products, serving critical functions as growth regulators, defense compounds, and pollinator attractants pnas.org. Plants synthesize benzoic acids through a complex network of pathways originating from the amino acid L-phenylalanine cell.comnih.gov.

The primary route begins with the conversion of L-phenylalanine to trans-cinnamic acid (CA) pnas.org. From trans-cinnamic acid, the C3 side chain must be shortened by two carbons to yield the C1 carboxyl group of benzoic acid. This shortening occurs via two main routes: a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway pnas.orgpurdue.edu.

β-Oxidative Pathway : This pathway is analogous to fatty acid oxidation. It involves the conversion of cinnamic acid to its CoA thioester, cinnamoyl-CoA. A series of enzymatic reactions then shortens the side chain, ultimately yielding benzoyl-CoA, which is then converted to benzoic acid. This entire pathway has been shown to occur in peroxisomes pnas.orgpurdue.edu.

Non-β-Oxidative Pathway : This route also starts with cinnamic acid but does not involve CoA intermediates for the side-chain shortening.

These pathways produce the basic benzoic acid scaffold, which can then be modified by various enzymes to create a diverse suite of derivatives cell.comresearchgate.net. While these pathways explain the formation of the core benzoic acid structure, the specific biosynthetic route leading to substituted forms like this compound has not been elucidated. It is likely formed through post-synthesis modifications of a simpler benzoic acid precursor.

Table 1: Key Pathways in Plant Benzoic Acid Biosynthesis
PathwayStarting PrecursorKey FeaturesCellular Location
β-Oxidative Pathway trans-Cinnamic AcidCoA-dependent, analogous to fatty acid oxidationPeroxisomes
Non-β-Oxidative Pathway trans-Cinnamic AcidCoA-independent side-chain shorteningCytosol / Other

Phytohormones are crucial signaling molecules that regulate plant growth and development. Auxins, in particular, control processes like cell elongation, root formation, and tropic responses. The chemical structure of this compound, featuring a carboxylic acid group attached to an aromatic ring system, is reminiscent of synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Some synthetic compounds can mimic the action of natural auxins. For instance, sirtinol, a compound structurally distinct from known auxins, was found to be an auxin prodrug that is metabolized in plants to 2-hydroxy-1-naphthoic acid, the active auxin form nih.gov. Other synthetic molecules, such as certain phenoxyacetic acid derivatives, have been identified to possess auxin-like activity, influencing root and shoot development in a manner similar to the natural auxin indole-3-acetic acid (IAA) nih.gov. These compounds often exert their effects by interacting with the canonical auxin signaling pathway, which involves the TIR1/AFB receptor proteins nih.gov.

Given these precedents, it is plausible that this compound or its metabolites could interact with phytohormone systems. However, specific studies demonstrating auxin-like or other hormonal activity for this particular compound are currently lacking.

Metabolomics is a powerful analytical approach used to comprehensively identify and quantify the small-molecule metabolites within a biological sample nih.gov. This technique provides a snapshot of the organism's metabolic status and can reveal how plants respond to genetic modifications or environmental stresses nih.gov. Analytical platforms such as mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) are employed to analyze the complex mixture of metabolites in plant tissues nih.gov.

Through metabolomic profiling, researchers have identified a wide range of benzoic acid derivatives in various plant species nih.govmdpi.com. These studies are crucial for understanding metabolic networks and identifying novel compounds involved in plant defense or signaling nih.gov. While metabolomics has the capability to detect compounds like this compound, its presence and distribution in the plant kingdom have not been specifically reported in broad metabolomic surveys available in the current literature. The identification of this compound in future plant metabolome studies would be the first step in understanding its endogenous function, if any.

Microbial Metabolism and Biotransformation

Microorganisms possess diverse metabolic capabilities that enable them to degrade a wide range of organic compounds, including aromatic acids. The biotransformation of this compound by microbes would likely involve enzymatic pathways that target its characteristic functional groups.

The microbial degradation of aromatic compounds is a key process in environmental carbon cycling. For a substituted benzoic acid like this compound, degradation would likely proceed through a series of steps targeting the methoxy group, the carboxymethyl side chain, and the aromatic ring.

Studies on related methoxybenzoic acids by anaerobic bacteria have shown that a primary step is O-demethylation, where the methoxy group (-OCH3) is converted to a hydroxyl group (-OH) nih.gov. For example, anaerobic bacteria such as Acetobacterium woodii and Eubacterium limosum can demethylate 3-methoxybenzoic acid to 3-hydroxybenzoic acid nih.gov. A similar mechanism could transform this compound into 2-(Carboxymethyl)-4-hydroxybenzoic acid.

Following initial modifications, the degradation pathway often converges on central intermediates like catechol or protocatechuate. The aromatic ring of these intermediates is then cleaved by dioxygenase enzymes, opening the ring and forming aliphatic acids that can enter central metabolic pathways like the Krebs cycle. The degradation of persistent synthetic compounds like the herbicide 2,4-D by bacteria such as Cupriavidus pinatubonensis also involves side-chain removal and hydroxylation of the aromatic ring before cleavage nih.gov. While a specific degradation pathway for this compound has not been detailed, these analogous pathways provide a robust model for its likely microbial catabolism.

Table 2: Potential Steps in Microbial Degradation of this compound
StepReaction TypePotential ProductAnalogous Process
1 O-Demethylation2-(Carboxymethyl)-4-hydroxybenzoic acidMetabolism of 3-methoxybenzoic acid by anaerobes nih.gov
2 Side-Chain Oxidation4-Methoxyphthalic acidGeneral aromatic acid metabolism
3 Aromatic Ring CleavageAliphatic intermediatesCatechol/Protocatechuate pathways

The degradation of aromatic compounds is facilitated by a suite of specialized microbial enzymes. The transformation of this compound would depend on enzymes capable of acting on its specific functional groups.

O-Demethylases : These enzymes, a type of oxidoreductase, are critical for the initial step of cleaving the methyl group from the methoxy substituent nih.gov. This reaction is common in both aerobic and anaerobic bacteria that metabolize lignin (B12514952) derivatives and other methoxylated aromatic compounds.

Monooxygenases and Dioxygenases : These enzymes are essential for hydroxylating the aromatic ring and for the subsequent ring cleavage, which are hallmark steps in the degradation of aromatic compounds. The degradation of 2,4-D, for example, is initiated by a dioxygenase that cleaves the ether linkage of the side chain nih.gov.

Dehydrogenases and Decarboxylases : These enzymes would be involved in modifying the carboxymethyl side chain, potentially through oxidation or removal of the carboxyl group.

The specific enzymes capable of transforming this compound have not been isolated. However, the vast enzymatic diversity found in microorganisms suggests that various bacteria and fungi, particularly those from soil and sediment environments, likely possess the necessary biocatalytic machinery for its transformation mdpi.com.

Role As a Precursor or Intermediate in Chemical Synthesis

Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(Carboxymethyl)-4-methoxybenzoic acid, featuring two carboxylic acid groups and a methoxy-substituted aromatic ring, positions it as a potential starting material for more complex molecular architectures. However, specific examples and detailed research findings on its direct use in the multi-step synthesis of complex natural products or pharmaceutical compounds are not readily found in the surveyed literature. One documented reaction shows it can be synthesized from 6-methoxy-1-oxo-1H-isochromene-4-carboxylic acid methyl ester. lookchem.com

Applications in Organic Synthesis

As an intermediate, this compound offers several reactive sites for chemical modification. The two carboxylic acid groups can be selectively esterified, converted to amides, or reduced to alcohols, allowing for the introduction of various functional groups. The aromatic ring can potentially undergo electrophilic substitution, although the existing substituents will direct the position of new groups. Despite this theoretical versatility, specific, well-documented applications as a go-to intermediate for introducing particular functional groups are not widely reported.

Development of Specialized Chemicals and Materials

While compounds with benzoic acid moieties can serve as precursors in the dye industry, there is no specific information available in the search results indicating that this compound is used as a key component in the synthesis of commercial dyes or pigments. General organic synthesis reagents like sodium methylate, which can be used in reactions involving this acid, are broadly applied in the dye industry, but this does not directly implicate the acid itself as a dye precursor. lookchem.com

Similarly, a direct link between this compound and the production of agricultural chemicals such as herbicides or pesticides is not established in the available literature. While many agrochemicals are complex organic molecules, the role of this specific compound as a recognized precursor is not documented.

There is no information available in the searched sources to suggest that this compound is used as an intermediate in the production of heat-developable photographic film.

Advanced Analytical Techniques for Characterization and Detection in Research Matrices

Chromatographic Method Development

Chromatography is the cornerstone for the separation and analysis of 2-(Carboxymethyl)-4-methoxybenzoic acid from impurities and matrix components. The development of reliable chromatographic methods is essential for achieving high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. colab.wsresearchgate.net

A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. longdom.org For acidic compounds, the mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, frequently acidified with phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated, leading to better peak shape and retention. longdom.orgupb.ro Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits strong absorbance, such as 230 nm or 254 nm. longdom.orgthermofisher.com

Method validation is a critical step to ensure the reliability of the analytical data, encompassing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). colab.wsresearchgate.netekb.eg For instance, a validated method for a similar benzoic acid derivative demonstrated linearity over a concentration range of 0.5 µg/mL to 4.0 µg/mL, with an LOD of 0.1007 µg/mL and an LOQ of 0.5033 µg/mL. longdom.org

ParameterTypical ConditionRationale/Purpose
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides effective separation for moderately polar aromatic acids. longdom.org
Mobile PhaseGradient elution with Acetonitrile and 0.1% Phosphoric Acid in WaterOrganic solvent elutes the compound, while the acid suppresses ionization for better peak shape. longdom.org
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns, balancing analysis time and resolution. longdom.org
DetectionUV at 230 nm or 254 nmThe aromatic ring and carboxyl groups provide strong UV absorbance for sensitive detection. longdom.orgthermofisher.com
Column Temperature30 °CMaintains consistent retention times and improves peak symmetry. longdom.org

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its two carboxylic acid functional groups, is non-volatile and thermally labile. researchgate.net Therefore, a chemical derivatization step is mandatory to convert the polar carboxyl groups into more volatile and thermally stable derivatives prior to GC-MS analysis. researchgate.netjfda-online.comresearchgate.net

The most common derivatization strategies for carboxylic acids are alkylation and silylation. colostate.edugcms.cz

Alkylation: This process converts the carboxylic acids into esters, typically methyl esters. Reagents like diazomethane (B1218177) or dimethylformamide dimethyl acetal (B89532) can be used for this transformation. colostate.edu The resulting methyl esters are significantly more volatile. gcms.cz

Silylation: This involves replacing the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. copernicus.org

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. nih.govresearchgate.net This approach is highly specific and can be used to confirm the identity of the compound even in complex mixtures. nih.gov

Derivatization TypeReagent ExampleDerivative FormedAdvantages
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) esterForms stable, volatile derivatives; clean reaction byproducts. copernicus.org
Alkylation (Esterification)Diazomethane or Methanolic HClMethyl esterCreates stable esters with good chromatographic properties. colostate.edugcms.cz
AcylationPentafluoropropionic Anhydride (B1165640) (PFPA)Fluoroacyl derivativeGreatly increases volatility and enhances detection sensitivity. jfda-online.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. sielc.com An HPLC method developed for a similar benzoic acid derivative using 3 µm particles can be adapted for even faster UPLC applications. sielc.com A method for this compound could be transferred from HPLC to UPLC to reduce solvent consumption and increase sample throughput without compromising separation quality. The mobile phases and detection methods would remain similar to those used in HPLC.

Sample Preparation Strategies for Complex Matrices (non-human biological, environmental, synthetic mixtures)

The effective extraction of this compound from complex matrices is a critical prerequisite for accurate analysis. The chosen strategy depends on the physicochemical properties of both the analyte and the matrix.

Synthetic Mixtures: For samples from a synthetic reaction mixture, preparation may be as simple as dissolving the crude product in a suitable solvent (like methanol or acetonitrile), followed by filtration through a 0.2 or 0.45 µm syringe filter to remove particulate matter before injection into the chromatograph. upb.roekb.eg

Environmental Matrices: Analyzing environmental samples such as soil or water requires more elaborate preparation to isolate the analyte from interfering substances. mdpi.com

Soil/Sediment: Solid-liquid extraction can be employed, using a solvent in which the analyte is soluble. The polarity of the solvent is a key parameter. Pressurized fluid extraction (PFE) is an advanced technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction. mdpi.com

Aqueous Samples: For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. In LLE, the pH of the water sample can be adjusted to below the pKa of the carboxylic acid groups, which protonates them and increases the compound's solubility in a non-polar organic solvent. SPE offers a more efficient and selective alternative, using a cartridge packed with a sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent.

Development of Specific Detection Methods

While UV detection is robust for quantification, mass spectrometry (MS) offers unparalleled specificity and sensitivity, making it the preferred method for definitive identification and trace-level quantification. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique. nih.gov In this method, the HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The parent ion corresponding to the molecular weight of this compound is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that provides unambiguous structural confirmation. This high degree of selectivity allows for accurate quantification even in the presence of co-eluting matrix components. nih.gov For a related compound, 2-hydroxy-4-methoxybenzoic acid, electrospray ionization (ESI) in negative mode was effective for detection, which would likely be suitable for this compound as well, given its acidic nature. nih.govresearchgate.net

Another highly specific, though less common, technique is Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While typically used for large molecules, specific matrices have been developed for smaller molecules. For example, 2-(4-hydroxyphenylazo)benzoic acid (HABA) has been used as a matrix for the analysis of various compounds, providing high sensitivity. researchgate.net

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways to 2-(Carboxymethyl)-4-methoxybenzoic Acid

Currently, detailed and varied synthetic routes specifically targeting this compound are not widely reported in the literature. Research into novel synthetic pathways could provide more efficient, cost-effective, and environmentally friendly methods for its production.

Future research could focus on:

Modern Coupling Reactions: Investigating the use of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to construct the carbon skeleton from more readily available precursors.

C-H Activation: Exploring direct C-H activation/carboxylation or carboxymethylation of simpler 4-methoxybenzoic acid derivatives. This cutting-edge approach could significantly shorten the synthetic route and reduce waste.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which could offer improved reaction control, higher yields, and enhanced safety compared to traditional batch methods.

Enzymatic Synthesis: Screening for and engineering enzymes that can catalyze the specific ortho-carboxymethylation of a suitable methoxybenzoic precursor, offering a highly selective and green synthetic route.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesKey Challenges
Cross-Coupling ReactionsHigh efficiency, modularityCost of catalysts, removal of metal residues
C-H ActivationAtom economy, reduced stepsRegioselectivity control, harsh reaction conditions
Flow ChemistryScalability, safety, reproducibilityInitial setup cost, potential for clogging
Enzymatic SynthesisHigh selectivity, mild conditionsEnzyme discovery and stability, substrate scope

Exploration of Understudied Chemical Transformations

The reactivity of this compound is largely undocumented. The presence of two carboxylic acid groups with different chemical environments and an electron-rich aromatic ring suggests a rich and complex reactivity profile that is yet to be explored.

Potential areas for investigation include:

Selective Functionalization: Developing methods for the selective esterification, amidation, or reduction of one of the two carboxylic acid groups. This would open avenues for creating a diverse library of derivatives for further study.

Intramolecular Cyclization: Investigating cyclization reactions to form novel heterocyclic scaffolds, such as lactones or anhydrides, which could possess unique chemical and biological properties.

Polymer Chemistry: Utilizing the di-acid functionality of the molecule as a monomer for the synthesis of novel polyesters or polyamides. These polymers could have unique thermal or mechanical properties due to the specific substitution pattern of the aromatic ring.

Electrophilic Aromatic Substitution: Studying the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring to produce new functionalized derivatives.

Advanced Computational Modeling for Predictive Reactivity and Biological Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, saving significant time and resources in the laboratory. For this compound, computational modeling is a completely unexplored avenue.

Future computational studies could involve:

Density Functional Theory (DFT): Calculating the molecule's electronic structure, bond energies, and spectroscopic properties (NMR, IR) to provide a theoretical benchmark for experimental data. DFT can also be used to model reaction mechanisms and predict the regioselectivity of chemical transformations.

Molecular Dynamics (MD) Simulations: Simulating the conformational flexibility of the molecule and its interaction with solvents or biological macromolecules, such as proteins or DNA.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific biological activity, QSAR models could be built to predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts.

Virtual Screening and Molecular Docking: Docking the 3D structure of this compound and its potential derivatives into the active sites of various enzymes or receptors to predict potential biological targets and mechanisms of action.

Discovery of New Biological Activities in Diverse Non-Human Biological Systems

There is a significant lack of information regarding the biological effects of this compound. Systematic screening in various biological systems could uncover novel applications in agriculture, environmental science, or as a tool for basic biological research.

Unexplored research areas include:

Antimicrobial Activity: Screening for bactericidal or fungicidal properties against a broad panel of plant and soil pathogens. Its acidic nature and aromatic structure suggest potential for antimicrobial efficacy.

Insecticidal and Nematicidal Properties: Evaluating its toxicity and behavioral effects on common agricultural pests, such as aphids, mites, or root-knot nematodes.

Algaecidal Effects: Testing its ability to inhibit the growth of harmful algal blooms in aquatic systems, which could have applications in water resource management.

Development of Biotechnological Production Methods

As an alternative to chemical synthesis, biotechnological production using engineered microorganisms offers a sustainable and potentially cost-effective manufacturing route. This avenue is entirely unexplored for this compound.

Key research directions would involve:

Metabolic Engineering: Designing and constructing novel metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would involve introducing genes from other organisms that encode the necessary enzymes to convert a simple carbon source (like glucose) into the target molecule.

Biosensor Development: Creating genetically encoded biosensors that can detect the intracellular concentration of this compound or its precursors. These biosensors can then be used in high-throughput screening to identify strains with improved production capabilities.

Fermentation Optimization: Developing and optimizing the fermentation process, including media composition, temperature, pH, and aeration, to maximize the yield and productivity of the engineered microbial strain.

Q & A

Q. Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data (Target Compound)
¹H NMRAssign methoxy (δ 3.8–4.0 ppm) and aromatic protonsδ 7.2–7.5 ppm (aryl-H), integration ratios
FT-IRConfirm carboxylic acid (1700–1720 cm⁻¹)Peak at 1715 cm⁻¹ (C=O stretch)
HPLC-UVQuantify purity (>98%)Retention time: 8.2 min (C18 column)

Q. Table 2: Abraham Model Parameters for Solubility Prediction

Solute DescriptorValue (4-Methoxybenzoic Acid)
E (Excess molar refraction)0.87 ± 0.03
S (Polarizability)1.12 ± 0.05
A (H-bond acidity)0.65 ± 0.02
B (H-bond basicity)0.41 ± 0.01
V (McGowan volume)1.03 ± 0.02
Adapted from IUPAC-NIST solubility studies .

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